molecular formula C20H20N2O4 B2546352 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1421465-82-8

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2546352
CAS RN: 1421465-82-8
M. Wt: 352.39
InChI Key: YMKZRESQNMVMIM-UHFFFAOYSA-N
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Description

The compound N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic molecule that appears to be related to the family of acetamide derivatives. These derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on similar acetamide derivatives.

Synthesis Analysis

The synthesis of related compounds, such as N-(2-hydroxyphenyl)acetamide derivatives, typically involves the reaction of an appropriate phenol with an acyl chloride or other acylating agents. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation with chloro(chloromethyl)dimethylsilane . Similarly, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes led to the formation of silaheterocyclic benzoxazasiloles . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as NMR, FTIR, and sometimes X-ray crystallography. For example, the structure of silylated derivatives was investigated using 1H, 13C, and 29Si NMR spectroscopy, as well as X-ray single-crystal analysis . The crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide were determined by X-ray diffraction analysis . These techniques could be employed to elucidate the molecular structure of the compound , providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including hydrolysis, amidation, and reactions with alcohols. For instance, the hydrolysis of silaheterocyclic benzoxazasiloles leads to the formation of silanols . The amidation of a benzisothiazole derivative with carbon-14-labelled 4-amino-[14C(U)]phenol was performed in one study . These reactions are indicative of the reactivity of the acetamide moiety and could be relevant to the compound , suggesting potential transformations it may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can vary widely depending on their specific substituents and molecular structure. For example, the melting points, solubility, and stability can be determined through experimental methods such as differential scanning calorimetry and solubility tests. The compounds may also display specific IR and MS spectroscopic features that can be used to confirm their identity . These properties are crucial for understanding the behavior of the compound in different environments and for its potential applications.

Scientific Research Applications

Synthesis and Modification Techniques

  • Radiosynthesis and Chemical Modification : Compounds similar to the one have been utilized in radiosynthesis, providing a method for studying metabolism and mode of action through high-specific-activity labeled compounds. For example, radiosynthesis techniques have been applied to chloroacetanilide herbicides and dichloroacetamide safeners, showcasing their utility in tracing and studying chemical interactions in biological systems (Latli & Casida, 1995).

  • Silylation and Heterocyclic Modifications : Research on N-(2-hydroxyphenyl)acetamide and its interaction with methyl(organyl)dichlorosilanes has led to the formation of silaheterocyclic compounds, demonstrating the potential for structural modification and the creation of new heterocycles with varied properties (Lazareva et al., 2017).

Potential Applications

  • Bioactive Compound Synthesis : Techniques involving the hydroxymethylation of acetamides have opened new routes for synthesizing bioactive molecules, including novel thiomorpholin-3-ones. This showcases the compound's role in creating pharmacologically active structures (Krishnaraj & Muthusubramanian, 2012).

  • Antimalarial Drug Synthesis : The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs, highlights the significance of such compounds in developing treatments for global health issues (Magadum & Yadav, 2018).

  • Mycobacterium tuberculosis Inhibition : Derivatives of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide have been explored as inhibitors of Mycobacterium tuberculosis, indicating the potential for compounds with similar structures to contribute to antibiotic research and development (Pedgaonkar et al., 2014).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-18(12-22-16-8-4-5-9-17(16)26-19(22)24)21-13-20(25,15-10-11-15)14-6-2-1-3-7-14/h1-9,15,25H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKZRESQNMVMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CN2C3=CC=CC=C3OC2=O)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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